molecular formula C4H2Br2N2O B15296810 4,6-Dibromo-2,3-dihydropyridazin-3-one

4,6-Dibromo-2,3-dihydropyridazin-3-one

Katalognummer: B15296810
Molekulargewicht: 253.88 g/mol
InChI-Schlüssel: YXBDCJVJDSEEAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibromo-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits

Vorbereitungsmethoden

The synthesis of 4,6-Dibromo-2,3-dihydropyridazin-3-one typically involves the reaction of mucobromic acid with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4,6-Dibromo-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridazinone derivatives or reduction to form dihydropyridazinone derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4,6-Dibromo-2,3-dihydropyridazin-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,6-Dibromo-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4,6-Dibromo-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives such as:

Eigenschaften

Molekularformel

C4H2Br2N2O

Molekulargewicht

253.88 g/mol

IUPAC-Name

3,5-dibromo-1H-pyridazin-6-one

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)

InChI-Schlüssel

YXBDCJVJDSEEAV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NN=C1Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.